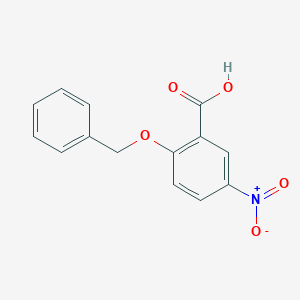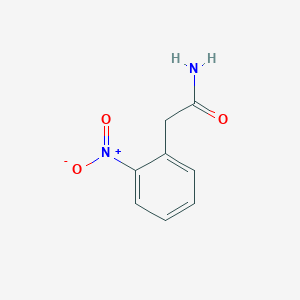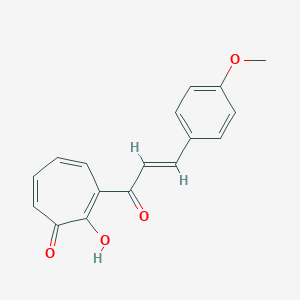
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one, also known as HPCA, is a natural product that has been isolated from the roots of various plants, including Curcuma longa and Curcuma zedoaria. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is not fully understood. However, studies suggest that this compound exerts its anti-inflammatory and anti-cancer effects through various pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response and cancer cell growth. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one. One area of research is the development of this compound-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, studies are needed to optimize the synthesis and extraction methods of this compound to improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with cycloheptanone in the presence of a base to yield this compound. Extraction from natural sources involves the isolation of this compound from the roots of plants such as Curcuma longa and Curcuma zedoaria.
Applications De Recherche Scientifique
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been the focus of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of this compound is its anti-inflammatory properties. Studies have shown that this compound inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
| 77633-00-2 | |
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-13-9-6-12(7-10-13)8-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-8+ |
Clé InChI |
CFOICEKWJJLKNC-DHZHZOJOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
| 77633-00-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
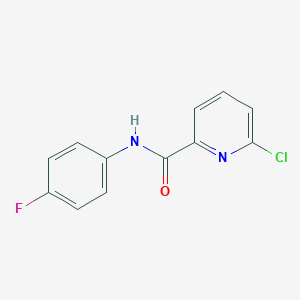

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
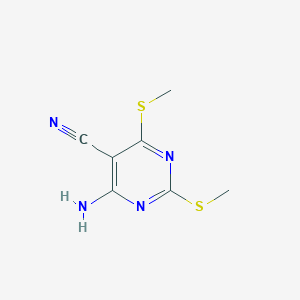

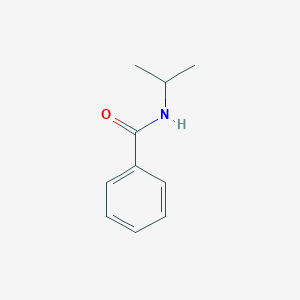
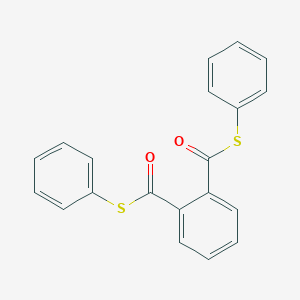

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
